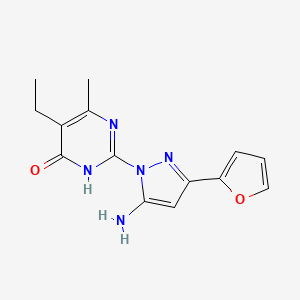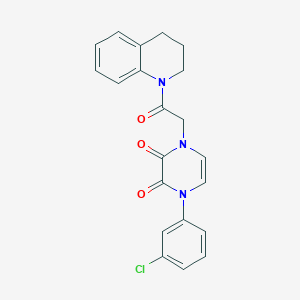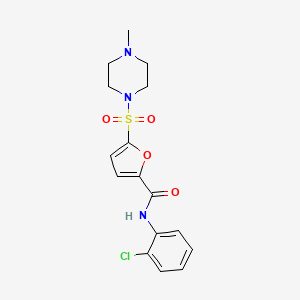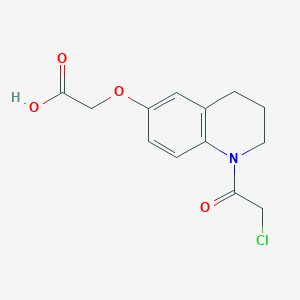![molecular formula C16H15BrN2O3 B2507478 [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387381-96-6](/img/structure/B2507478.png)
[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine-3-carboxylic acid to form 5-bromopyridine-3-carboxylic acid. This intermediate is then esterified with [(4-ethylphenyl)carbamoyl]methyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of [(4-ethylphenyl)carbamoyl]methyl 5-substituted-pyridine-3-carboxylates.
Oxidation: Formation of [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylic acid derivatives.
Reduction: Formation of [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-methanol derivatives.
Applications De Recherche Scientifique
[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- [(4-ethylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate
- [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-2-carboxylate
Uniqueness
[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate stands out due to its specific combination of functional groups and the position of the bromine atom on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in targeted chemical synthesis and research applications.
Propriétés
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-11-3-5-14(6-4-11)19-15(20)10-22-16(21)12-7-13(17)9-18-8-12/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFXAJILVNWCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine](/img/structure/B2507398.png)


![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)

![3,6-diethyl 2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2507411.png)
![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)



